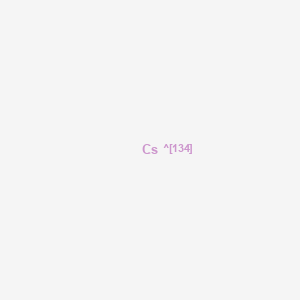
Cesium-134
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium-134, also known as this compound, is a useful research compound. Its molecular formula is Cs and its molecular weight is 133.906719 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Cesium - Cesium Isotopes - Cesium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Tracing and Soil Erosion Studies
One of the prominent applications of 134Cs is its use as a tracer in environmental studies, particularly in soil erosion and sediment transport research. A notable study utilized soil particles labeled with 134Cs to investigate erosion patterns within a small catchment area. The methodology involved contaminating a harrowed area with 134CsCl while leaving a buffer zone uncontaminated. Over the study period from 1993 to 1996, researchers measured the activity of 134Cs to trace soil particle movement and sedimentation patterns during runoff events .
Key Findings:
- Approximately 54% of the applied 134Cs remained at the soil surface after the experiment.
- A strong correlation (R² = 0.76) was observed between suspended particles in runoff and 134Cs activity, indicating its effectiveness as a tracer for studying soil processes.
Radioactive Contamination Assessment
In the aftermath of nuclear incidents, 134Cs serves as a crucial indicator for assessing radioactive contamination in the environment. Its presence can help distinguish between different sources of contamination, such as nuclear reactor leaks versus atomic bomb tests. Studies have shown that measuring 134Cs levels alongside other isotopes like 137Cs can provide insights into the extent and nature of radioactive contamination .
Case Study:
A significant investigation focused on the radioactive contamination resulting from the Fukushima Daiichi nuclear disaster highlighted how 134Cs levels were used to reconstruct contamination patterns across affected regions. The study emphasized that understanding the distribution of these isotopes is essential for effective remediation strategies .
Medical Applications
In medical diagnostics, 134Cs has been explored for its potential use in radiotherapy and imaging techniques. Its radioactive properties allow it to be used in targeted therapies where localized radiation can help treat certain types of cancer.
Research Insights:
- The use of cesium isotopes in targeted radiotherapy aims to minimize damage to surrounding healthy tissues while effectively treating tumors.
- Ongoing research is investigating optimal dosages and delivery methods to enhance therapeutic outcomes while ensuring patient safety.
Detection and Measurement Techniques
Recent advancements in detection technologies have improved the ability to measure 134Cs accurately in various samples. For instance, quantitative real-time detection methods have been developed that utilize novel radio-Cs standards to assess detection limits for both 134Cs and 137Cs. These methods allow for precise quantification even in complex environmental samples .
Detection Efficiency Table:
| Radioisotope | Absolute Efficiency (%) | Fraction Fe | Intrinsic Efficiency (%) |
|---|---|---|---|
| 134Cs | 11.94 ± 0.32 | 0.526 | 22.7 ± 0.6 |
| 137Cs | 11.08 ± 0.83 | 0.675 | 16.4 ± 1.3 |
This table summarizes the detection efficiencies obtained using advanced systems, highlighting their effectiveness compared to traditional methods .
Propriétés
Numéro CAS |
13967-70-9 |
|---|---|
Formule moléculaire |
Cs |
Poids moléculaire |
133.906719 g/mol |
Nom IUPAC |
cesium-134 |
InChI |
InChI=1S/Cs/i1+1 |
Clé InChI |
TVFDJXOCXUVLDH-OUBTZVSYSA-N |
SMILES |
[Cs] |
SMILES isomérique |
[134Cs] |
SMILES canonique |
[Cs] |
Synonymes |
134Cs radioisotope Caesium-134 Cesium-134 Cs-134 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















